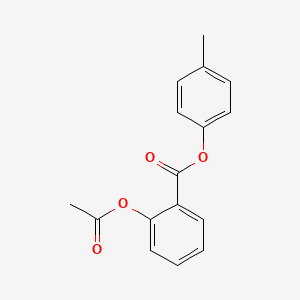

Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

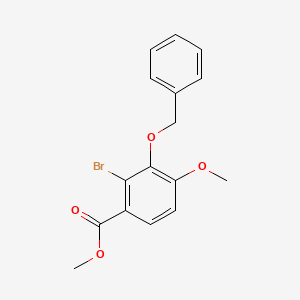

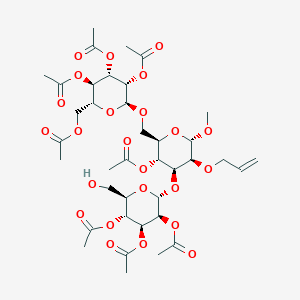

Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, also known as EDDMN, is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals. EDDMN is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. It is used in scientific research to study the effects of AChE inhibition on various physiological and biochemical processes.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives Formation : Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate is a chemical entity used in various synthetic processes. For instance, derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine are formed when 2-amino-4,6-dimethylnicotinic acid arylamides are boiled with triethyl orthoformate in acetic anhydride (Demina & Konshin, 1992). Similarly, derivatives are obtained through ternary condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and alrylamines. Moreover, when reacting with urea or ammonium thiocyanate, the ethyl ester or anilides of 2-amino-4,6-dimethylnicothinic acid are converted to 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines respectively.

Bioactive Metabolites Production : This compound also plays a role in the production of bioactive metabolites. Specifically, it is isolated from Phomopsis cassiae, an endophytic fungus in Cassia spectabilis. The metabolites produced exhibit strong antifungal activity against phytopatogenic fungi and display cytotoxicity against human cervical tumor cell lines in vitro assays (Silva et al., 2005).

Regiospecific Deoxygenation : The compound is used in the regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates. This process involves preparing derivatives like ethyl [carboxy,6-14C2]-4-hydroxy-2-methyl-(6a), and -2,3,5-trimethyl-benzoate (6b) via hydrogenolysis of their 4-benzyloxy-2-(1-phenyl-1H-tetrazolyloxy)-derivatives. It also includes the synthesis of ethyl 2,4-dihydroxy-5,6-dimethyl-3-trideuteriomethylbenzoate (5d) through trideuteriomethylation of ethyl 2,3-dimethyl-4,6-dioxocyclohexanecarboxylate (10c), followed by dehydrogenation (Bartlett et al., 1983).

Anxiolytic Activity : 4-Amino-2,6-dimethylnicotinic acid esters and amides, derivatives of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, have shown anxiolytic activity in pharmacological studies. These studies were focused on exploring new effective anxiolytics among these derivatives, which were synthesized and characterized with respect to their anxiolytic activity (Glozman et al., 2001).

Phosphine-catalyzed Annulation : The compound is involved in a phosphine-catalyzed [4 + 2] annulation process, which synthesizes highly functionalized tetrahydropyridines. In this process, Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes [4 + 2] annulation with N-tosylimines, forming adducts in excellent yields with complete regioselectivity (Zhu, Lan & Kwon, 2003).

Propiedades

IUPAC Name |

ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(14)7-8(12)5(2)6(3)11-9(7)13/h4H2,1-3H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYKRZNQIKTPSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(NC1=O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715935 |

Source

|

| Record name | Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate | |

CAS RN |

77629-51-7 |

Source

|

| Record name | Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

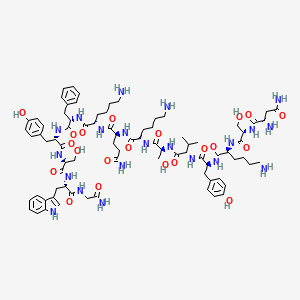

![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)

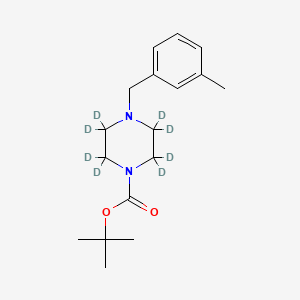

![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)